molecular formula C22H25N3O3 B2834545 N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034387-82-9

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2834545
CAS RN: 2034387-82-9
M. Wt: 379.46
InChI Key: VVYJDGDNRHFBJS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, a pyrrolidine ring, and a tetrahydropyran ring, all of which are common structures in many biologically active compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound plays a crucial role in the synthesis of heterocyclic compounds . A diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed on the basis of the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .

Key Chiral Precursors

The derivatives of this compound containing a rigid lactam ring structure are key chiral precursors in the asymmetric synthesis of natural amino acid analogs, heterocyclic compounds, and other biologically active substances .

Preparation of Metal Complexes

The compound can be used to prepare metal complexes. For example, a series of metal [Cu(II), Co(II), Ni(II), Zn(II) and Cd(II)] complexes have been prepared by a novel azo ligand derived from pyridone moiety .

Drug Discovery

The pyrrolidine ring in the compound is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Functionalized Phosphonates

Functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate have been synthesized using this compound . The synthetic strategy involved the diastereospecific 1,3-dipolar cycloaddition of N -benzyl- C - (diethoxyphosphoryl)nitrone to cis -1,4-dihydroxybut-2-ene and dimethyl maleate, respectively .

Biological Studies

The compound and its metal complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer . All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid . In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat and K562 cell lines .

properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-20-7-4-10-25(20)19-13-17(14-23-16-19)15-24-21(27)22(8-11-28-12-9-22)18-5-2-1-3-6-18/h1-3,5-6,13-14,16H,4,7-12,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYJDGDNRHFBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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